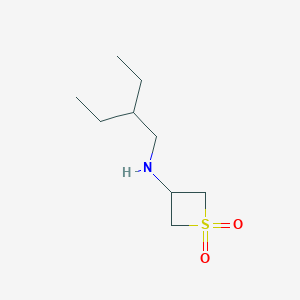
3-((2-Ethylbutyl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Ethylbutyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C9H19NO2S It is a member of the thietane family, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylbutyl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) as an oxidizing agent to facilitate the formation of the thietane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylbutyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium phenolate or thiophenolate are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thietane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((2-Ethylbutyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antidepressant activity in animal models.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((2-Ethylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, its antidepressant activity is thought to be related to its ability to modulate neurotransmitter levels in the brain . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and receptors involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds have similar structural features but differ in their substituents on the thietane ring.
3-Phenylsulfanylthietane-1,1-dioxides: These compounds contain a phenylsulfanyl group instead of an amino group.
Uniqueness
3-((2-Ethylbutyl)amino)thietane1,1-dioxide is unique due to its specific amino substituent, which imparts distinct chemical and biological properties. Its potential antidepressant activity and favorable pharmacokinetic profile make it a promising candidate for further research and development .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-8(4-2)5-10-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
ZQSLKPQRMBNZFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
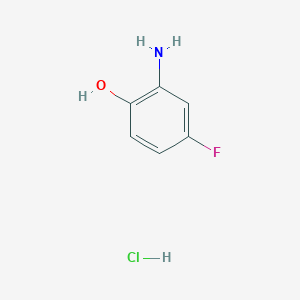
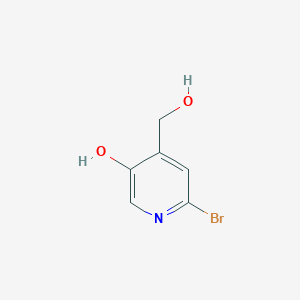
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
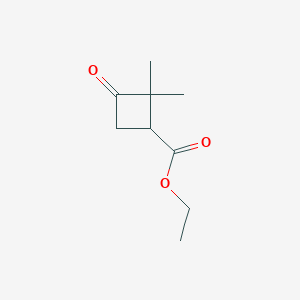
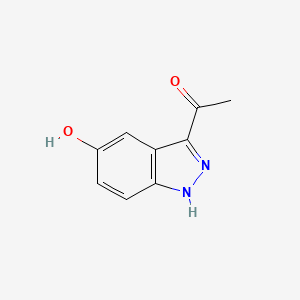
![7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)

![6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13021767.png)
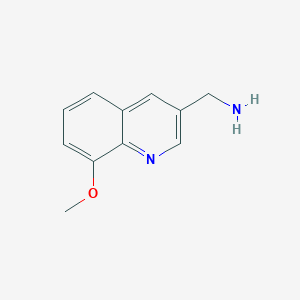
![2-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13021773.png)
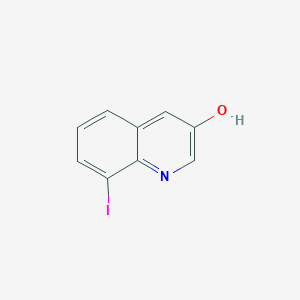
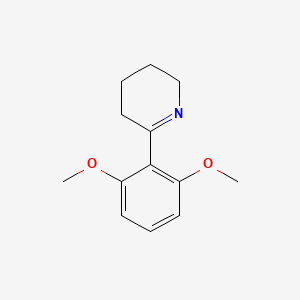
![tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13021783.png)
